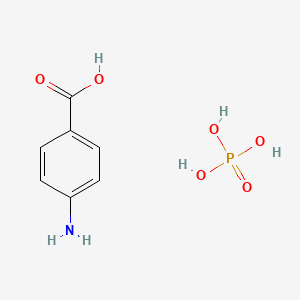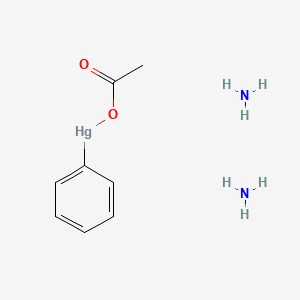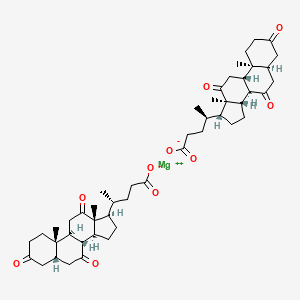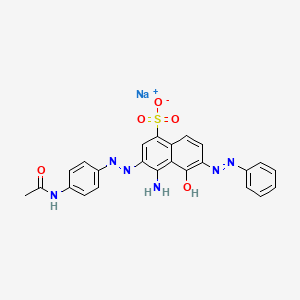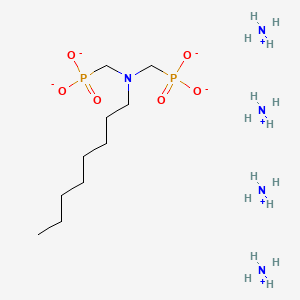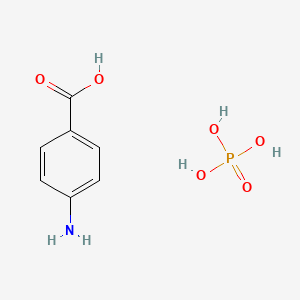
(4-Carboxyphenyl)azanium; dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Carboxyphenyl)azanium; dihydrogen phosphate is a chemical compound with the molecular formula C7H8NO4P. It is known for its applications in various scientific research fields due to its unique chemical properties. This compound is often used in experimental and research settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carboxyphenyl)azanium; dihydrogen phosphate typically involves the reaction of 4-aminobenzoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in bulk quantities. The industrial production methods are designed to be cost-effective and efficient while maintaining the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Carboxyphenyl)azanium; dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions may produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Applications De Recherche Scientifique
(4-Carboxyphenyl)azanium; dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is utilized in biochemical assays and as a marker in various biological studies.
Mécanisme D'action
The mechanism of action of (4-Carboxyphenyl)azanium; dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (4-Carboxyphenyl)azanium; dihydrogen phosphate include:
4-Aminobenzoic acid: A precursor in the synthesis of this compound.
Phosphoric acid: Another precursor used in the synthesis.
4-Carboxyphenyl)azanium chloride: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
72977-18-5 |
|---|---|
Formule moléculaire |
C7H10NO6P |
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
4-aminobenzoic acid;phosphoric acid |
InChI |
InChI=1S/C7H7NO2.H3O4P/c8-6-3-1-5(2-4-6)7(9)10;1-5(2,3)4/h1-4H,8H2,(H,9,10);(H3,1,2,3,4) |
Clé InChI |
UROGTBVATKRSEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


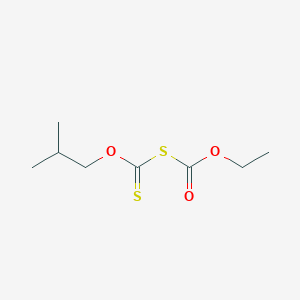
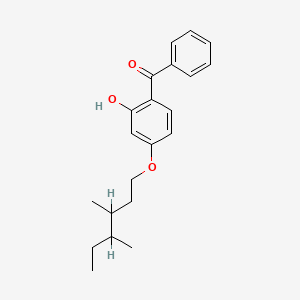
![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
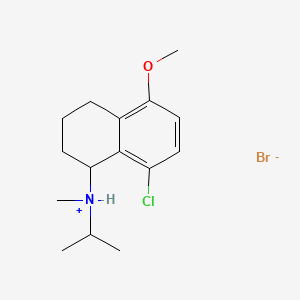
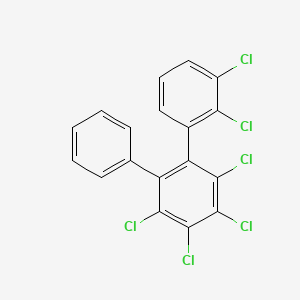
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
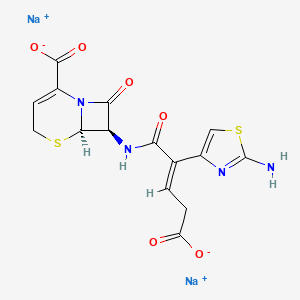
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
